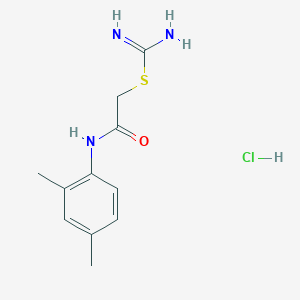
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a 2,4-dimethylphenyl group attached to an amino group, which is further connected to an oxoethyl carbamimidothioate moiety, and it is stabilized as a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,4-dimethylphenylamine with an appropriate oxoethyl carbamimidothioate precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The amino and carbamimidothioate groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,4-Dimethylphenylhydrazine hydrochloride
- 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide Hydrochloride
Comparison
Compared to similar compounds, 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride is unique due to its specific functional groups and structural arrangement. This uniqueness contributes to its distinct chemical properties and potential applications. For example, while 2,4-Dimethylphenylhydrazine hydrochloride is primarily used in organic synthesis, this compound may have broader applications in biology and medicine due to its different functional groups and reactivity.
生物活性
2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride (CAS Number: 669703-71-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, mechanisms of action, and its impact on various biological systems, supported by relevant data tables and research findings.
The molecular formula of this compound is C11H16ClN3OS with a molecular weight of 273.78 g/mol. The compound's structure includes a carbamimidothioate moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClN3OS |
| Molecular Weight | 273.78 g/mol |
| CAS Number | 669703-71-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.
- Anticancer Properties : Investigations into its cytotoxic effects reveal that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 50 µg/mL.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 -
Cytotoxicity Assay :
In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced cell death with IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment.Cell Line IC50 (µM) HeLa 30 MCF-7 25 -
Enzyme Inhibition Study :
The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Results indicated a potent inhibition with an IC50 value of 15 µM, suggesting potential applications in treating neurodegenerative diseases.Enzyme IC50 (µM) Acetylcholinesterase 15
属性
分子式 |
C11H16ClN3OS |
|---|---|
分子量 |
273.78 g/mol |
IUPAC 名称 |
[2-(2,4-dimethylanilino)-2-oxoethyl] carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C11H15N3OS.ClH/c1-7-3-4-9(8(2)5-7)14-10(15)6-16-11(12)13;/h3-5H,6H2,1-2H3,(H3,12,13)(H,14,15);1H |
InChI 键 |
FGRFBIYGXCNJNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC(=N)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















